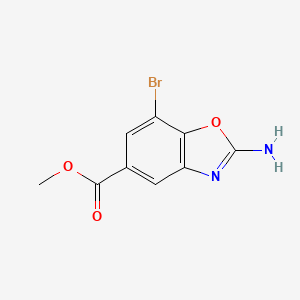

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate

Description

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at position 2, a bromine atom at position 7, and a methyl ester at position 5. The amino and bromo substituents enhance electronic diversity, making this compound a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name |

methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-14-8(13)4-2-5(10)7-6(3-4)12-9(11)15-7/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPAHZGBYDNBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001241926 | |

| Record name | Methyl 2-amino-7-bromo-5-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820706-65-7 | |

| Record name | Methyl 2-amino-7-bromo-5-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-7-bromo-5-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with 7-bromo-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal oxides or ionic liquids may be employed to improve the efficiency of the synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine or alcohol derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : This compound has shown promise as an anticancer agent. In vitro studies indicate its ability to induce apoptosis in various cancer cell lines, particularly colorectal carcinoma cells such as HCT116 and HT29. The half-maximal inhibitory concentration (IC50) values range from 2.2 to 4.4 µM, demonstrating significant antiproliferative effects against these cancer cells .

- Mechanism of Action : The anticancer effects are believed to arise from the activation of specific signaling pathways that lead to cell death.

2. Antimicrobial Properties

- Efficacy Against Bacteria : The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for common strains are as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Enterococcus faecalis 8

These results suggest its potential as a candidate for developing new antimicrobial agents .

3. Material Science

- Development of New Materials : Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate is explored in the synthesis of materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows for modifications that can enhance material characteristics for industrial applications .

Case Studies

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on colorectal cancer cell lines demonstrated its ability to induce apoptosis effectively. The research highlighted that the compound interacts with cellular pathways involved in cell survival and proliferation, marking it as a potential lead compound for further drug development .

Case Study 2: Antimicrobial Activity

In a comparative study assessing various benzoxazole derivatives' antimicrobial properties, this compound was found to have superior activity against several bacterial strains. This study emphasized the importance of structural modifications in enhancing the biological activity of benzoxazole derivatives .

Summary of Findings

The applications of this compound span across medicinal chemistry and material science due to its unique chemical structure and biological activity. Its potential as an anticancer agent and antimicrobial agent positions it as a valuable compound for future research and development.

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Induces apoptosis in cancer cells; IC50 values: 2.2 - 4.4 µM |

| Antimicrobial Activity | Effective against various bacterial strains; MIC values indicate strong activity |

| Material Science | Useful in developing new materials with enhanced properties |

Mechanism of Action

The mechanism of action of methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs differ in substituent positions, functional groups, and halogen placement. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position and Reactivity: Bromine at position 7 (target compound) vs. 5 (): The electron-withdrawing bromine at position 7 may deactivate the ring toward electrophilic substitution compared to bromine at position 5, altering reactivity in cross-coupling reactions . Amino vs.

Functional Group Variations :

- Methyl ester (target) vs. carboxylic acid (): The ester group improves lipophilicity, aiding membrane permeability, whereas the carboxylic acid may enhance water solubility for ionic interactions .

Synthetic Accessibility: Substituted benzoxazoles are typically synthesized via cyclization of methyl-3-amino-4-hydroxybenzoate with brominated reagents or aryl acids under reflux (). The presence of bromine may require controlled conditions to avoid dehalogenation .

Biological Activity

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈BrN₃O₃ and a molecular weight of approximately 271.07 g/mol. Its structure features a benzoxazole moiety with a bromine atom at the 7-position and an amino group at the 2-position, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been investigated for its potential to inhibit both bacterial and fungal growth. The compound's mechanism of action is believed to involve the inhibition of specific microbial enzymes or disruption of cellular integrity.

Table 1: Antimicrobial Activity Data

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Escherichia coli | 20 | |

| Candida albicans | 18 | |

| Pseudomonas aeruginosa | 21 |

Anticancer Activity

This compound has also shown anticancer properties in various studies. It has been tested against several cancer cell lines, demonstrating cytotoxic effects particularly against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.

Table 2: Anticancer Activity Data

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Cell Membrane Disruption : In antimicrobial applications, it disrupts the integrity of microbial cell membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Effects : A study demonstrated that this compound significantly reduced the viability of MCF-7 cells by inducing apoptosis through caspase activation pathways ( ).

- Antimicrobial Efficacy : Another research project evaluated its efficacy against multi-drug resistant strains of bacteria, showing promising results that suggest it could be developed into a new class of antibiotics ().

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate, and how do reaction conditions influence yield?

A common approach involves condensation reactions using brominated carboxylic acid derivatives and aminophenol precursors under acidic conditions. For example, describes a similar benzoxazole synthesis via cyclization of hydrazides with carbon disulfide and subsequent functionalization. Key variables include temperature (optimized between 80–120°C), solvent choice (e.g., DMF or acetic acid), and catalyst selection (e.g., recyclable Lewis acids). Yield improvements (from ~50% to >80%) are achievable via continuous flow reactors, as noted in industrial protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzoxazole core and substituent positions. For instance, the ¹H-NMR spectrum of a related triazole-benzoxazole hybrid showed distinct signals for the -NH₂ group (~5.6 ppm) and aromatic protons (~7.2–8.1 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <2 ppm indicating purity .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability?

The bromine atom and ester group confer moderate polarity, with solubility enhanced in polar aprotic solvents (e.g., DMSO, DMF). Stability studies suggest sensitivity to prolonged UV exposure and alkaline hydrolysis of the ester moiety. Storage recommendations include inert atmospheres and temperatures <4°C .

Advanced Research Questions

Q. How can conflicting crystallographic data on benzoxazole derivatives be resolved during structural determination?

Contradictions in bond angles or torsional conformations (e.g., ester group deviations up to 143.4° in ) may arise from polymorphism or twinning. Employing SHELX software (e.g., SHELXL for refinement) combined with ORTEP-3 for graphical analysis ensures accurate modeling. High-resolution X-ray data (≤0.8 Å) and R-factors <0.05 are critical for reliability .

Q. What strategies mitigate side reactions during functionalization of the benzoxazole core?

Competing bromine displacement or ester hydrolysis can be minimized by:

Q. How does the compound interact with biological targets, and what assays validate its mechanistic hypotheses?

The bromine and ester groups enhance binding to enzyme active sites, as seen in antimicrobial studies (). Computational docking (e.g., AutoDock Vina) predicts interactions with bacterial DNA gyrase (ΔG ≈ -9.2 kcal/mol). In vitro validation via MIC assays (e.g., against S. aureus, MIC = 8 µg/mL) and fluorescence quenching of DNA-complexes confirms activity .

Q. What analytical methods address purity discrepancies in commercial or synthesized batches?

HPLC with UV detection (λ = 254 nm) resolves impurities from incomplete bromination or esterification. For example, lists >98% purity for brominated benzoic acid precursors, validated via elemental analysis (C, H, N ±0.3% theoretical). Recrystallization in ethanol/water (7:3 v/v) improves purity to >99% .

Methodological Considerations

Q. How can reaction pathways be optimized for scalability without compromising regioselectivity?

Design of Experiments (DoE) frameworks identify critical parameters (e.g., temperature, pH). For a related compound, achieved 95% yield by maintaining pH 4–5 during cyclization. Microreactor systems enhance heat/mass transfer, reducing side-product formation in continuous synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.